molecular formula C8H14N2O2 B12322017 1-Butyldihydropyrimidine-2,4(1h,3h)-dione CAS No. 705-05-5

1-Butyldihydropyrimidine-2,4(1h,3h)-dione

Cat. No.: B12322017
CAS No.: 705-05-5
M. Wt: 170.21 g/mol
InChI Key: SAZPCUUICLFRKE-UHFFFAOYSA-N
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Description

Broader Context: Significance of the Dihydropyrimidine (B8664642) Scaffold in Contemporary Chemical Research

The dihydropyrimidine scaffold is a privileged heterocyclic ring system that has garnered considerable attention in medicinal and organic chemistry. Its significance lies in the diverse range of biological activities exhibited by its derivatives. These compounds have been investigated for their potential as anticancer, anti-inflammatory, antioxidant, antiviral, antibacterial, antidiabetic, and antihypertensive agents. The structural framework of dihydropyrimidine allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This adaptability makes it a valuable template for the design and development of novel therapeutic agents.

The dihydropyrimidine core is a key feature in a class of compounds known as dihydropyrimidinones (DHPMs), which are often synthesized through the Biginelli reaction. These molecules have shown promise as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists. More recently, the dihydrouracil (B119008) motif, a reduced form of the pyrimidine (B1678525) base uracil (B121893), has gained popularity in the development of proteolysis-targeting chimeras (PROTACs), which are novel therapeutic modalities designed to degrade specific proteins within cells. nih.gov Specifically, dihydrouracil-based ligands have been developed to recruit the E3 ubiquitin ligase cereblon (CRBN). nih.gov

Historical Development of Dihydropyrimidine Synthetic Strategies and Analog Generation

The synthesis of dihydropyrimidines has a rich history, with the most notable method being the Biginelli reaction, first reported by the Italian chemist Pietro Biginelli in 1891. This one-pot, three-component condensation reaction involves an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) under acidic conditions to produce 3,4-dihydropyrimidin-2(1H)-ones. The reaction can be catalyzed by both Brønsted and Lewis acids.

Over the years, numerous modifications and improvements to the original Biginelli protocol have been developed to enhance yields, shorten reaction times, and expand the substrate scope. These advancements include the use of microwave irradiation, solid-phase synthesis, and the development of more efficient and environmentally friendly catalysts.

Beyond the Biginelli reaction, other synthetic strategies have been devised to access a wider variety of dihydropyrimidine analogs. These methods often involve multi-step sequences to introduce specific substituents and functional groups onto the heterocyclic ring. For instance, N-1 substituted dihydrouracils have been synthesized through a palladium-catalyzed cross-coupling of dihydrouracil with aryl electrophiles, providing a regioselective route to these valuable compounds. nih.gov Another approach involves the cleavage of a carbon-sulfur bond in Biginelli hybrids using an oxidizing agent like m-chloroperbenzoic acid to yield dihydrouracils. nih.gov These evolving synthetic methodologies have been instrumental in generating diverse libraries of dihydropyrimidine derivatives for biological screening and structure-activity relationship (SAR) studies.

Defining the Research Focus: The Unique Attributes and Research Rationale for 1-Butyldihydropyrimidine-2,4(1H,3H)-dione

While a vast body of research exists on the dihydropyrimidine scaffold, specific studies focusing exclusively on This compound , also known as N1-butyldihydrouracil, are less prevalent in publicly available literature. However, the rationale for investigating this particular compound can be inferred from the broader understanding of N-alkyl substituted dihydropyrimidinediones and their role in medicinal chemistry.

The introduction of an alkyl group, such as a butyl group, at the N1 position of the dihydropyrimidine ring can significantly influence the compound's properties. The butyl group, being a moderately sized and lipophilic substituent, can impact the molecule's solubility, membrane permeability, and metabolic stability. These are critical parameters in the design of pharmacologically active compounds.

Furthermore, N,N-dialkyl and N-alkyl-N-aralkyl derivatives of other pharmacophores have been explored as high-affinity ligands for various receptors, such as the sigma-1 receptor, which is implicated in several pathophysiological conditions. nih.gov The presence of the N-butyl group in this compound could potentially direct its interaction with specific biological targets.

Physicochemical Properties of a Related Compound

To provide some context, the properties of the parent compound, 5,6-Dihydrouracil, are presented below. The introduction of a butyl group at the N1 position would be expected to alter these properties, primarily by increasing its lipophilicity and molecular weight.

PropertyValue
Melting Point279-281 °C
SolubilitySoluble in Sodium Hydroxide
Physical FormWhite to light beige crystalline powder
Molecular FormulaC4H6N2O2
Molecular Weight114.10 g/mol

Data for 5,6-Dihydrouracil chemicalbook.comscbt.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

705-05-5

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

1-butyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C8H14N2O2/c1-2-3-5-10-6-4-7(11)9-8(10)12/h2-6H2,1H3,(H,9,11,12)

InChI Key

SAZPCUUICLFRKE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC(=O)NC1=O

Origin of Product

United States

Synthetic Methodologies for 1 Butyldihydropyrimidine 2,4 1h,3h Dione and Its Analogues

De Novo Synthesis of 1-Butyldihydropyrimidine-2,4(1H,3H)-dione

The de novo synthesis of this compound involves the systematic construction of the dihydropyrimidine (B8664642) ring through the formation of key chemical bonds, typically via cyclization of a linear precursor. This approach allows for precise control over the substitution pattern of the final molecule.

Cyclization Reactions from Precursor Compounds

The synthesis of 1-substituted 5,6-dihydrouracils, such as this compound, can be achieved through the cyclization of N-substituted-β-alanine derivatives. A common strategy involves the reaction of an N-substituted-β-alanine or its ester with urea (B33335) or a related carbamoylating agent in an acidic medium.

For instance, the synthesis of 1-aryl-5,6-dihydrouracils is often accomplished by reacting N-aryl-β-alanines with urea or alkali metal thiocyanates in refluxing acetic acid, followed by acidification with hydrochloric acid to facilitate the cyclization of the intermediate N-aryl-N-carbamoyl-β-alanine. This general approach can be adapted for the synthesis of 1-alkyl derivatives like the target compound.

A plausible synthetic route to this compound would involve the initial preparation of N-butyl-β-alanine. This can be followed by reaction with a source of the carbamoyl group to form N-butyl-3-ureidopropanoic acid. Subsequent intramolecular cyclization, often promoted by acid catalysis and heat, would yield the desired this compound.

Process Optimization in this compound Synthesis (e.g., influence of pH)

The efficiency of the cyclization step in the de novo synthesis of dihydropyrimidinediones is often sensitive to reaction conditions, with pH being a critical parameter. The rate of cyclization of ureidopropanoic acids is influenced by the concentration of both the protonated and unprotonated forms of the urea and carboxylic acid functionalities.

While specific optimization data for the synthesis of this compound is not extensively documented in publicly available literature, general principles of acid-catalyzed cyclization of ureido acids can be applied. The reaction typically requires acidic conditions to protonate the carbonyl oxygen of the urea moiety, thereby increasing its electrophilicity and facilitating nucleophilic attack by the terminal carboxylate. However, excessively low pH could lead to side reactions or decomposition. Therefore, careful control and optimization of the pH are necessary to achieve high yields of the desired product. The optimal pH would need to be determined empirically for the specific substrate, N-butyl-3-ureidopropanoic acid.

Exploration of Biginelli-Type Multicomponent Reactions for Dihydropyrimidine-2,4(1H,3H)-dione Scaffolds

The Biginelli reaction, a one-pot three-component condensation, stands as a cornerstone for the synthesis of dihydropyrimidinone (DHPM) scaffolds. This reaction offers an atom-economical and convergent approach to constructing the dihydropyrimidine core, which can be further elaborated to yield dihydropyrimidine-2,4(1H,3H)-dione analogs.

Conventional Biginelli Reaction Pathways

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. wikipedia.orgmdpi.com This reaction proceeds through a series of proposed intermediates, with the most widely accepted mechanism involving the initial formation of an N-acyliminium ion from the aldehyde and urea. wikipedia.org This electrophilic intermediate then reacts with the enol form of the β-ketoester, followed by cyclization and dehydration to afford the dihydropyrimidinone product. wikipedia.org

While the traditional Biginelli reaction typically yields products with substitution at the 4, 5, and 6 positions of the dihydropyrimidine ring, modifications to the starting materials can allow for the introduction of substituents at the N1 and N3 positions. For the synthesis of N1-substituted analogs, a mono-substituted urea, such as butylurea, could theoretically be employed in place of urea.

Catalytic Enhancements in Dihydropyrimidine Ring Formation

To improve the yields and reaction times of the Biginelli reaction, a wide array of catalysts have been investigated. These catalysts function by activating the carbonyl group of the aldehyde, thereby facilitating the initial condensation with urea.

CatalystTypical ConditionsAdvantages
HCl Refluxing ethanol or water at 90°C. mdpi.comjsynthchem.comnih.govjsynthchem.comReadily available and cost-effective.
H₂SO₄ Solvent-free or in refluxing ethanol.Strong acid catalyst, can lead to high yields. researchgate.netresearchgate.net
Yb(OTf)₃ Solvent-free conditions, often with microwave irradiation. organic-chemistry.orgnih.govHighly efficient Lewis acid, can be recycled. organic-chemistry.orgnih.gov
β-cyclodextrin Often used in aqueous or solvent-free conditions. researchgate.netbenthamdirect.comeurekaselect.comresearchgate.netBiocompatible and environmentally friendly catalyst, promotes reactions in water. researchgate.netbenthamdirect.comeurekaselect.comresearchgate.net
Mg(ReO₄)₂ Not widely reported for Biginelli reactions, but rhenium-based catalysts are known for their Lewis acidity.Potential for high catalytic activity.

This table is generated based on available research data and provides a general overview. Specific reaction conditions and yields may vary depending on the substrates used.

Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are traditional Brønsted acid catalysts that effectively promote the Biginelli reaction. mdpi.comjsynthchem.comnih.govjsynthchem.comresearchgate.netresearchgate.net Lewis acids such as Ytterbium triflate (Yb(OTf)₃) have emerged as highly efficient catalysts, often enabling the reaction to proceed under solvent-free conditions with high yields in shorter reaction times. organic-chemistry.orgnih.gov In the realm of green chemistry, β-cyclodextrin has been utilized as a supramolecular catalyst that can facilitate the Biginelli reaction in environmentally benign solvents like water. researchgate.netbenthamdirect.comeurekaselect.comresearchgate.net The catalytic activity of Magnesium perrhenate (Mg(ReO₄)₂) , while less documented for this specific reaction, can be inferred from the known Lewis acidity of perrhenate salts.

Advanced Synthetic Techniques: Microwave-Assisted and Fluorous-Phase Methodologies

Modern synthetic techniques have been applied to the Biginelli reaction to further enhance its efficiency and facilitate product purification.

Microwave-assisted synthesis has proven to be a powerful tool for accelerating the Biginelli reaction. nih.govnih.govacs.orgchemrxiv.org Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to improved yields by promoting rapid and uniform heating of the reaction mixture. This technique is compatible with a wide range of catalysts, including Yb(OTf)₃. nih.gov

Fluorous-phase synthesis offers a clever strategy for the purification of Biginelli products. acs.orgnih.govacs.orgfrontiersin.org In this approach, one of the reactants is tagged with a fluorous ponytail. After the reaction, the fluorous-tagged product can be selectively separated from the non-fluorous reagents and byproducts by solid-phase extraction or liquid-liquid extraction with a fluorous solvent. acs.orgnih.govacs.orgfrontiersin.org The fluorous tag can then be cleaved to yield the final dihydropyrimidinone product. acs.orgnih.govacs.org This methodology is particularly advantageous for the construction of compound libraries. acs.orgnih.govfrontiersin.org

Multi-Step Approaches to Diversified Dihydropyrimidine-2,4(1H,3H)-dione Derivatives

Multi-step synthetic routes offer the flexibility to introduce a wide array of functional groups and structural motifs onto the dihydropyrimidine-2,4(1H,3H)-dione scaffold, leading to a diverse library of compounds for various applications. These strategies can be generally classified into sequential functionalization and post-cyclization derivatization.

Sequential Functionalization Strategies (e.g., acid-amine coupling)

Sequential functionalization strategies involve the stepwise construction of the dihydropyrimidine ring, often incorporating key functional groups in the process that can be later modified. One such approach involves the use of acid-amine coupling reactions to build precursors for cyclization. For instance, a carboxylic acid-containing component can be coupled with an amine to form an amide bond, which is then carried through the cyclization to form the dihydropyrimidine ring. This allows for the introduction of diversity at the position corresponding to the amine.

A representative, though not specific to a butyl substituent, multi-step synthesis leading to dihydropyrimidine-2,4(1H,3H)-dione derivatives can involve the initial synthesis of a β-amido ester, followed by cyclization. This approach provides a handle for introducing substituents at various positions of the pyrimidine (B1678525) ring through the careful selection of starting materials.

Table 1: Illustrative Sequential Functionalization Approach

StepDescriptionReactantsKey Bond Formation
1Amide Formationβ-ketoester, AmineAmide bond
2CondensationAmide product from Step 1, AldehydeC-N bond
3CyclizationIntermediate from Step 2, Urea derivativeC-N bond, Ring closure

This method, while more laborious than a one-pot synthesis, provides a higher degree of control over the final structure and allows for the preparation of analogues that may not be accessible through direct multicomponent reactions.

Post-Cyclization Derivatization of the Dihydropyrimidine Nucleus

Post-cyclization derivatization is a powerful strategy for diversifying the dihydropyrimidine-2,4(1H,3H)-dione core. This approach begins with a pre-formed dihydropyrimidine ring, which is then subjected to various chemical transformations to introduce new functional groups or modify existing ones. This is particularly useful for creating a library of related compounds from a common intermediate.

For this compound, the butyl group is typically introduced by using N-butylurea in the initial Biginelli reaction. However, post-cyclization N-alkylation of an unsubstituted dihydropyrimidine is also a viable, though potentially less regioselective, strategy. Other positions on the ring can also be functionalized. For example, the ester group at the 5-position, commonly an ethyl or methyl ester resulting from the Biginelli reaction, can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form a diverse set of amides.

Furthermore, the C6-methyl group, a common feature in Biginelli products, can be a site for functionalization. Additionally, the dihydropyrimidine ring itself can undergo oxidation to the corresponding aromatic pyrimidine.

Table 2: Examples of Post-Cyclization Derivatization Reactions

Reaction TypePosition ModifiedReagents and ConditionsResulting Functional Group
N-AlkylationN1 or N3Alkyl halide, BaseN-Alkyl
Ester HydrolysisC5NaOH or KOH, then acidCarboxylic Acid
Amide CouplingC5 (from acid)Amine, Coupling agent (e.g., HATU)Amide
OxidationDihydropyrimidine ringOxidizing agent (e.g., CAN)Aromatic Pyrimidine

Reaction Mechanism Elucidation in Dihydropyrimidine Synthesis

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting the outcome of the synthesis of dihydropyrimidine-2,4(1H,3H)-diones. The Biginelli reaction, the cornerstone of this synthesis, has been the subject of extensive mechanistic studies.

Mechanistic Hypotheses for Ring Closure and Biginelli Reaction

The mechanism of the Biginelli reaction has been debated, with three primary pathways proposed: the iminium mechanism, the enamine mechanism, and the Knoevenagel mechanism. lew.ro

Iminium Mechanism: This is the most widely accepted mechanism. researchgate.net It proposes that the reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea (or in the case of this compound, N-butylurea) to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via intramolecular nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the dihydropyrimidine product.

Enamine Mechanism: In this proposed pathway, the β-ketoester and urea first react to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the aldehyde. Subsequent cyclization and dehydration lead to the final product.

Knoevenagel Mechanism: This mechanism suggests that the initial step is a Knoevenagel condensation between the aldehyde and the β-ketoester to form an α,β-unsaturated dicarbonyl compound. This is followed by a Michael addition of urea and subsequent cyclization.

Experimental evidence, including NMR and mass spectrometry studies, strongly supports the iminium mechanism as the predominant pathway under typical acidic conditions. researchgate.netresearchgate.net

Identification of Key Intermediates and Transition States

The identification of key intermediates provides strong evidence for a proposed reaction mechanism. In the context of the Biginelli reaction, the N-acyliminium ion is considered the crucial intermediate in the widely accepted iminium pathway. researchgate.net Spectroscopic techniques, particularly electrospray ionization mass spectrometry (ESI-MS), have been instrumental in detecting and characterizing this transient species. researchgate.net

Computational studies using density functional theory (DFT) have also been employed to model the reaction pathway and calculate the energies of various intermediates and transition states. These theoretical investigations have further supported the favorability of the iminium pathway over the enamine and Knoevenagel routes by showing a lower activation energy barrier for the formation of the N-acyliminium ion intermediate. sctunisie.org

Table 3: Key Intermediates in the Biginelli Reaction (Iminium Pathway)

IntermediateStructure DescriptionRole in MechanismMethod of Detection/Characterization
N-acyliminium ionA resonance-stabilized cation formed from the condensation of an aldehyde and urea.Key electrophile that reacts with the β-ketoester.ESI-MS, NMR spectroscopy researchgate.netillinois.edu
Open-chain ureideThe product of the reaction between the N-acyliminium ion and the β-ketoester.Precursor to the cyclized dihydropyrimidine.Trapping experiments, NMR spectroscopy
HemiaminalAn intermediate formed during the initial condensation of the aldehyde and urea.Precedes the formation of the N-acyliminium ion.Indirect evidence from mechanistic studies

Advanced Spectroscopic and Structural Characterization of Dihydropyrimidine 2,4 1h,3h Dione Systems

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic techniques are fundamental in verifying the molecular structure of synthetic compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to confirm the identity and purity of 1-butyldihydropyrimidine-2,4(1H,3H)-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N Applications)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted spectra for this compound are based on data from dihydrouracil (B119008) and its various derivatives. nih.govhmdb.ca

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the dihydropyrimidine (B8664642) ring, two characteristic triplets are expected for the adjacent methylene (B1212753) protons at C5 and C6. hmdb.cahmdb.ca The proton on the N3 atom typically appears as a broad singlet due to quadrupole broadening and exchange phenomena. The N1-butyl group would present four distinct signals: a triplet for the terminal methyl group (δ ~0.9 ppm), two multiplets (likely sextets) for the two internal methylene groups (δ ~1.3-1.7 ppm), and a triplet for the methylene group directly attached to N1 (δ ~3.5-3.8 ppm), which is shifted downfield by the adjacent nitrogen atom. docbrown.infochemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
ProtonsPredicted δ (ppm)MultiplicityIntegrationNotes
N3 -H ~10.2br s1HChemical shift can be variable.
C6 -H~3.4t2HCoupled to C5-H₂.
C5 -H~2.6t2HCoupled to C6-H₂.
N1-CH ₂-~3.6t2HMethylene group attached to N1.
-CH₂-CH ₂-~1.6m (sextet)2HInternal methylene of butyl group.
-CH₂-CH ₂-CH₃~1.3m (sextet)2HInternal methylene of butyl group.
-CH₂-CH~0.9t3HTerminal methyl of butyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The two carbonyl carbons (C2 and C4) are expected in the downfield region (δ ~150-170 ppm). nih.gov The chemical shifts for the saturated ring carbons, C5 and C6, would appear further upfield. The four carbons of the N1-butyl group would also be observed in the aliphatic region of the spectrum. bhu.ac.inoregonstate.eduorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
CarbonPredicted δ (ppm)Notes
C 4~170Carbonyl carbon.
C 2~154Carbonyl carbon.
N1-C H₂-~45Methylene carbon attached to N1.
C 6~40Ring methylene carbon.
C 5~38Ring methylene carbon.
-CH₂-C H₂-~29Internal methylene of butyl group.
-CH₂-C H₂-CH₃~20Internal methylene of butyl group.
-CH₂-C H₃~14Terminal methyl of butyl group.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms. For the dihydropyrimidine system, two signals would be expected. The N1 nitrogen, being a tertiary amide, would have a different chemical shift from the N3 nitrogen, which is a secondary amide. Substitution on N1 with a butyl group would shift its resonance compared to the unsubstituted dihydrouracil.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. For this compound, the most prominent features are the absorptions from the N-H and C=O bonds. nih.gov A broad absorption band is expected in the range of 3200-3400 cm⁻¹ corresponding to the N3-H stretching vibration. A pair of intense absorption bands for the two carbonyl groups (C2=O and C4=O) is anticipated in the region of 1690-1740 cm⁻¹. nih.gov Additionally, C-H stretching vibrations from the butyl group and the methylene groups of the ring would appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H3200 - 3400Medium-BroadStretching
C-H (sp³)2850 - 2960Medium-StrongStretching
C=O1690 - 1740Strong, Double PeakStretching
N-H~1550MediumBending
C-N1400 - 1450MediumStretching

Mass Spectrometric Approaches to Molecular Ion Characterization

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. For this compound (C₈H₁₄N₂O₂), the molecular weight is 170.21 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 170 or 171, respectively.

The fragmentation pattern provides structural information. Common fragmentation pathways for dihydrouracils involve the cleavage of the ring. researchgate.net For the N1-butyl derivative, characteristic fragmentation would also involve the loss of the butyl group or fragments thereof (e.g., loss of C₄H₉•, C₃H₇•, or C₂H₅•) through cleavage at the N1-C bond and subsequent rearrangements.

Table 4: Predicted Mass Spectrometric Fragments for this compound
m/zPossible FragmentNotes
171[C₈H₁₄N₂O₂ + H]⁺Protonated Molecular Ion ([M+H]⁺)
170[C₈H₁₄N₂O₂]⁺Molecular Ion ([M]⁺)
113[M - C₄H₉]⁺Loss of the butyl group
85[C₄H₅N₂O]⁺Ring fragment after retro-Diels-Alder type cleavage

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on molecular geometry, conformation, and intermolecular interactions. While a crystal structure for the specific 1-butyl derivative is not available, extensive studies on other dihydrouracil derivatives provide a clear picture of the expected structural features. rsc.orgrsc.org

Determination of Molecular Geometry and Conformational Features (e.g., Half-Chair Conformation)

Unlike the planar aromatic ring of uracil (B121893), the dihydropyrimidine ring is saturated at the C5 and C6 positions and is therefore non-planar. rsc.org X-ray diffraction studies of dihydrouracil analogs consistently show that the six-membered ring adopts a puckered conformation, most commonly a half-chair or a sofa conformation. rsc.org This puckering places the substituents on the ring in either axial or equatorial positions, which can influence the molecule's biological activity and crystal packing. The N1-butyl group would be attached to a nitrogen atom that is part of this flexible ring system.

Table 5: Typical Bond Lengths and Angles for the Dihydrouracil Ring Core
Bond/AngleTypical Value
C2=O2~1.22 Å
C4=O4~1.23 Å
N1-C2~1.38 Å
N3-C4~1.37 Å
C5-C6~1.52 Å
N1-C6-C5~111°
C6-C5-C4~112°

Data are generalized from published structures of dihydrouracil analogs.

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen and Halogen Bonding)

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. nih.govnih.govresearchgate.net For dihydropyrimidine-2,4(1H,3H)-dione systems, hydrogen bonding is the dominant directional force. rsc.orgrsc.org

Hydrogen Bonding: The dihydrouracil scaffold contains two hydrogen bond donors (the N-H groups) and two primary acceptors (the C=O oxygen atoms). rsc.org A highly prevalent and stable motif observed in the crystal structures of these compounds is the formation of a centrosymmetric dimer. rsc.org This occurs through a pair of N3–H···O4 hydrogen bonds, creating a characteristic R²₂(8) graph set notation. These dimers often act as supramolecular synthons that can further assemble into linear tapes or two-dimensional sheets through other weaker interactions.

Table 6: Common Hydrogen Bond Geometries in Dihydrouracil Crystal Structures
Donor (D)Acceptor (A)D-H···A AngleD···A DistanceMotif
N3-H3O4~170°~2.85 ÅR²₂(8) Dimer
N1-H1O2~165°~2.90 ÅC(4) Chain

Data are generalized from published structures of dihydrouracil analogs. The N1-H1 motif is not possible for the title compound. rsc.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

For dihydropyrimidine-2,4(1H,3H)-dione systems, this analysis reveals the dominant forces governing their supramolecular architecture. The analysis of related pyrimidine (B1678525) derivatives consistently shows that interactions involving hydrogen atoms are paramount to the cohesion of the crystal structure. nih.govnih.gov In the case of this compound, the molecule's structure, featuring carbonyl groups and a flexible butyl chain, dictates a specific pattern of intermolecular contacts.

The relative contributions of these contacts can be quantified as a percentage of the total Hirshfeld surface area. A representative breakdown for a substituted pyrimidine-2,4(1H,3H)-dione is detailed in the table below, illustrating the predominance of hydrogen-related contacts. researchgate.net

Interactive Table: Intermolecular Contact Contributions for a Substituted Dihydropyrimidine-2,4(1H,3H)-dione System

Intermolecular ContactContribution (%)Description
O···H / H···O37.1%Represents hydrogen bonding between carbonyl oxygens and hydrogen atoms on adjacent molecules. These are typically the strongest specific interactions.
H···H24.0%Arises from contacts between hydrogen atoms on the butyl group and the pyrimidine ring of neighboring molecules. These van der Waals forces are numerous and significant for packing.
C···H / H···C22.6%Involves interactions between carbon atoms of the pyrimidine ring or butyl chain and hydrogen atoms of nearby molecules, contributing to crystal stability.
Other Contacts (e.g., C···C, N···H)16.3%Includes a variety of weaker interactions that collectively contribute to the overall crystal packing.

Conformational Dynamics in Solid State: Dihedral Angle Interpretations

The three-dimensional structure and conformational flexibility of this compound in the solid state are defined by a set of key dihedral angles. These angles describe the rotation around specific bonds and determine the puckering of the dihydropyrimidine ring and the orientation of the N1-butyl substituent. Conformational analysis is the study of the energetics between these different spatial arrangements. lumenlearning.com

The dihydropyrimidine ring in such compounds is typically not perfectly planar. mdpi.com It often adopts a slight boat or sofa conformation to minimize steric strain. The degree of this puckering can be quantified by the intra-annular dihedral angles. For instance, in related dihydropyrimidine structures, the ring is described as nearly planar but with minor deviations. mdpi.com

The table below presents a set of representative dihedral angles for this compound, based on typical values observed in structurally similar heterocyclic systems. These angles provide a quantitative description of the molecule's solid-state conformation.

Interactive Table: Key Dihedral Angles and Conformational Interpretations

Dihedral AngleTypical Value (°)Interpretation
C6-N1-C2-N3-10 to +10Describes the planarity at the N1-C2 bond. A value near 0° indicates a relatively flat ring segment.
N1-C2-N3-C4-15 to +15Reflects the puckering involving the N3 atom. Deviations from 0° suggest a non-planar arrangement around this bond.
C2-N1-C1'-C2'170 to 180Defines the orientation of the butyl group relative to the C2 atom. A value near 180° (anti-periplanar) indicates that the butyl chain extends away from the ring, minimizing steric clash.
C6-N1-C1'-C2'-60 to +60Describes the rotation of the butyl group relative to the C6 position. This gauche or synclinal arrangement is a common low-energy conformation for alkyl substituents on a ring.

Computational and Theoretical Studies on Dihydropyrimidine 2,4 1h,3h Dione Chemistry

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of dihydropyrimidine (B8664642) systems. These studies provide a foundational understanding of the molecule's behavior in chemical reactions.

The electronic properties of dihydropyrimidine derivatives are often investigated using DFT simulations. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For dihydropyrimidine derivatives, DFT can also be used to calculate the optical band gap and map the electrostatic potential, which reveals the charge distribution and potential sites for electrophilic and nucleophilic attack. researchgate.net

Note: These values are representative for dihydropyrimidine cores and not specific to 1-Butyldihydropyrimidine-2,4(1H,3H)-dione. Actual values depend on the specific derivative and computational method.

Quantum-chemical methods are employed to study the multiple acid-base equilibria in polyfunctional pyrimidine (B1678525) bases like uracil (B121893) and its derivatives. researchgate.net These calculations can identify the most likely sites for protonation and deprotonation and estimate their thermochemical stabilities in the gas phase and in solution. researchgate.net For a related compound, 5,5,6-trihydroxy-6-methyldihydropyrimidine-2,4(1H,3H)-dione, a combined experimental and computational study determined the first-stage acidic dissociation constant (pKa1) to be 9.23 ± 0.03 in aqueous solution. nih.gov Computational analysis, including fuzzy bond order (FBO) and energy calculations of the resulting anionic forms, helped to confirm the primary deprotonation site. nih.gov Such studies establish the dissociation sequence and validate computational approaches for assessing acidity in complex molecules. researchgate.netnih.gov

The properties and behavior of a molecule can change significantly in solution compared to the gas phase. Computational models, such as Polarizable Continuum Models (PCM), are used to simulate the effects of a solvent. youtube.com These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies. youtube.com Non-electrostatic terms, which account for the energy required to create a cavity in the solvent (cavitation) and for van der Waals interactions (dispersion), are crucial for accurate predictions. youtube.com For the acid-base equilibrium of 5,5,6-trihydroxy-6-methyldihydropyrimidine-2,4(1H,3H)-dione, thermodynamic parameters in aqueous solution were determined, providing insight into the energetics of the dissociation process. nih.gov

Thermodynamic Parameters for First-Stage Dissociation of a Dihydropyrimidine Derivative

Parameter Value Unit
ΔG298 52 ± 1 kJ·mol⁻¹
ΔH 83 ± 1 kJ·mol⁻¹
ΔS298 103 ± 4 J·mol⁻¹·K⁻¹

Source: Data for 5,5,6-trihydroxy-6-methyldihydropyrimidine-2,4(1H,3H)-dione. nih.gov

Quantum chemical calculations are essential for determining the relative energies and stabilities of the various ionic forms of a molecule. By calculating the total energy (ΔE) of different potential anions (deprotonated forms) and cations (protonated forms), researchers can predict the most favorable ionic species. researchgate.netnih.gov For instance, studies on uracil have examined the thermochemical stabilities of all possible tautomers and rotamers for neutral, protonated, and deprotonated forms to understand the complete acid/base equilibria. researchgate.net This energetic profiling helps to elucidate reaction mechanisms and the behavior of the molecule under different pH conditions. DFT computations can also explore the configuration and energy of dications and their interactions with various anions, providing insight into the forces that stabilize ionic structures. nih.gov

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method (e.g., a DFT functional like B3LYP) and the basis set. A basis set is a set of mathematical functions used to build molecular orbitals. The Pople-style basis sets, such as 6-31G* and the triple-zeta 6-311G family, are widely known. arxiv.org

Modern benchmarking studies provide critical guidance on these choices. It is established that polarization functions (indicated by * or (d,p)) are essential for obtaining accurate results, and unpolarized sets like 6-31G should be avoided. arxiv.orgnih.gov While triple-zeta basis sets are generally expected to be more accurate than double-zeta sets, recent comprehensive analyses have shown that the polarized 6-311G family (e.g., 6-311G*, 6-311G) exhibits poor parametrization. arxiv.orgnih.gov Their performance is often more comparable to a double-zeta basis set rather than a true triple-zeta one. nih.gov Consequently, it is recommended that all versions of the 6-311G basis set family be avoided for valence chemistry calculations in favor of more modern and robustly parameterized basis sets like the pcseg-n series or Dunning's correlation-consistent basis sets (cc-pVDZ, cc-pVTZ). nih.gov For double-zeta level calculations, 6-31++G has been shown to perform well. nih.gov

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

While quantum chemistry focuses on the static, electronic properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions.

For a flexible molecule like this compound, with its rotatable butyl group, MD simulations can explore its conformational landscape. These simulations can identify the most stable conformations and the energy barriers between them. When simulated in a solvent like water, MD can reveal detailed information about the structure of the solvation shells around the molecule and specific interactions, such as hydrogen bonding with water molecules. nih.govnih.gov This approach has been used to identify distinct solvation shells and interactions for related dihydropyrimidine compounds, corroborating findings from quantum chemical calculations. nih.gov Furthermore, advanced techniques like umbrella sampling can be combined with MD to compute free energy profiles for processes like an ion moving through a channel, which provides insight into interaction energies and barriers. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
5,5,6-trihydroxy-6-methyldihydropyrimidine-2,4(1H,3H)-dione
Uracil
Guanine
Cytosine
Adenine
Thymine (B56734)
Monastrol
Doxorubicin
1-methylimidazole
Epichlorohydrine
Formamidinium
Guanidinium
Ethylammonium

Dynamic Behavior and Conformational Flexibility

The dynamic nature and conformational preferences of a molecule are crucial determinants of its interactions and biological activity. For N-substituted dihydrouracils, computational methods like molecular dynamics (MD) simulations are employed to explore these characteristics. youtube.com

The dihydropyrimidine ring is not planar and can adopt various puckered conformations. The substituent at the N-1 position, in this case, a butyl group, can exist in different orientations, primarily described as axial or equatorial. Conformational analysis studies on similar N-substituted heterocycles show that the preference for an axial or equatorial conformation is influenced by the steric bulk of the substituent and the polarity of the solvent. researchgate.net For smaller alkyl groups, an axial conformation may be preferred in the gas phase, but this preference can shift in solvents of increasing polarity where the more polar equatorial conformer is better stabilized. researchgate.net The flexibility of the butyl chain itself adds another layer of complexity, with multiple rotatable bonds allowing it to adopt various folded or extended shapes, which can be modeled and analyzed through simulation.

Solvent Interactions and Solvation Shell Characteristics

The interaction of a solute with its surrounding solvent molecules dictates its solubility and can influence its conformational equilibrium. For a molecule like this compound, which contains both polar (amide and carbonyl groups) and non-polar (butyl chain, aliphatic ring carbons) regions, solvation is complex.

Computational studies, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) molecular dynamics simulations, can provide a detailed picture of the solvation shell. nih.gov These studies analyze the radial distribution functions (RDFs) to understand the distance and arrangement of solvent molecules around specific atoms of the solute. nih.gov For the dihydropyrimidine core, polar solvents like water would form specific hydrogen bonds with the carbonyl oxygens and the N-H proton. Solvation free energy calculations can predict the molecule's solubility in various solvents; for instance, studies on similar heterocyclic compounds have shown that solvents like acetone (B3395972) and chloroform (B151607) can be better solubilizing agents than water for certain derivatives. researchgate.net

Table 1: Illustrative Solvation Free Energy in Different Solvents This table presents hypothetical data based on trends observed for similar heterocyclic compounds to illustrate how computational methods quantify solvent interactions.

Solvent Dielectric Constant Calculated Solvation Free Energy (kcal/mol) Implied Solubility
Water 78.4 -9.5 Moderate
Ethanol 24.5 -18.7 Good
Acetone 20.7 -21.2 Very Good

Ligand-Protein Binding Dynamics (e.g., RMSD, RMSF Analysis)

Once a ligand is predicted to bind to a protein via methods like molecular docking, molecular dynamics (MD) simulations are essential for assessing the stability of the ligand-protein complex. Key metrics for this analysis are the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). computabio.comgithub.io

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms over the course of the simulation compared to a reference structure (usually the initial frame). github.io A stable ligand-protein complex is typically characterized by an RMSD value that reaches a plateau and maintains low, consistent fluctuations, indicating that the protein has equilibrated and is not undergoing major conformational changes. github.ioresearchgate.net

Root Mean Square Fluctuation (RMSF): While RMSD tracks the whole protein, RMSF analyzes the fluctuation of individual amino acid residues. github.io High RMSF values in the binding site can indicate weak or unstable interactions with the ligand. nih.gov Conversely, residues that form strong, stable contacts with the ligand will exhibit lower fluctuation. researchgate.netresearchgate.net This analysis helps identify which parts of the protein are most affected by ligand binding. nih.gov

Table 2: Example RMSD and RMSF Data from a Hypothetical MD Simulation This table illustrates typical outputs from an MD simulation analysis for a ligand bound to a protein target.

Analysis Metric System Average Value (Å) Interpretation
RMSD Protein Backbone (Apo) 3.5 The protein alone shows some flexibility.
RMSD Protein Backbone (Ligand-Bound) 1.8 The ligand stabilizes the protein's overall fold.
RMSF Binding Site Residue (Apo) 2.5 The residue is flexible in the absence of the ligand.

| RMSF | Binding Site Residue (Ligand-Bound) | 0.9 | The residue forms a stable interaction with the ligand. |

Molecular Modeling for Ligand-Target Recognition

Molecular Docking for Predicting Binding Modes to Biological Macromolecules (e.g., Dihydrofolate Reductase, Topoisomerase II)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is crucial for understanding the potential mechanism of action. Dihydropyrimidine derivatives are known to target several enzymes, including Dihydrofolate Reductase (DHFR) and Topoisomerase II. nih.govnih.gov

Dihydrofolate Reductase (DHFR): DHFR is a validated target for antimicrobial and anticancer agents. nih.gov Docking studies of various pyrimidine-based inhibitors reveal that they typically bind in the enzyme's active site, forming key hydrogen bonds and hydrophobic interactions. nih.govmdpi.com For this compound, it is predicted that the carbonyl oxygens and N-H group would interact with polar residues like Asp27 or Thr113 in human DHFR, while the butyl group would occupy a hydrophobic pocket, potentially interacting with residues such as Leu22 and Phe31. nih.gov

Topoisomerase II: This enzyme is a critical target for anticancer drugs. nih.gov Inhibitors often function by binding to the enzyme-DNA complex. nih.gov Docking studies of small molecules into the ATP-binding site of Topoisomerase IIβ have identified key interactions with residues like Asp479 and Arg503. nih.gov A molecule like this compound could potentially form hydrogen bonds with these residues, with its butyl chain contributing to binding affinity through hydrophobic contacts within the pocket.

Table 3: Predicted Interactions from Molecular Docking with Target Enzymes This table summarizes plausible interactions for a dihydropyrimidine derivative based on docking studies of analogous compounds.

Target Enzyme Key Interacting Residues (Human) Predicted Interaction Type Docking Score (kcal/mol)
Dihydrofolate Reductase (DHFR) Asp27, Leu22, Phe31 H-Bond, Hydrophobic -7.5

| Topoisomerase IIβ | Asp479, Arg503 | H-Bond, Hydrophobic | -8.2 |

Intercalative Binding Mechanisms with DNA

DNA intercalation involves the insertion of a planar, aromatic molecule between the base pairs of the DNA double helix. wikipedia.org This action unwinds and lengthens the DNA, disrupting processes like replication and transcription. patsnap.com The core ring of this compound is saturated and non-planar, making it an unlikely candidate for classical DNA intercalation.

However, studies on certain dihydropyrimidinone derivatives have demonstrated that they can, in fact, bind to DNA through an intercalative mode. nih.gov These findings were confirmed using spectroscopic methods, viscosity measurements, and molecular modeling. nih.gov Viscosity is a key indicator; an increase in the viscosity of a DNA solution upon addition of a compound suggests that the molecule is lengthening the DNA helix by inserting itself between base pairs. nih.gov Therefore, while the parent compound may not intercalate, specific substitutions on the dihydropyrimidine scaffold could potentially confer this ability.

Pharmacophore Elucidation and Structural Determinants of Interaction

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For a series of related inhibitors, a pharmacophore model helps to understand the key structural determinants for their interaction with a target.

For a molecule like this compound, a pharmacophore model for binding to an enzyme like DHFR could be hypothesized based on its structure and known inhibitor binding modes. nih.gov The model would likely include hydrogen bond acceptors (the two carbonyl oxygens), a hydrogen bond donor (the N-H proton), and a hydrophobic feature representing the n-butyl group. This model serves as a 3D query for virtual screening of compound libraries to find new molecules with potentially similar activity and guides the rational design of more potent analogues.

Table 4: Hypothetical Pharmacophore Features for this compound

Feature Type Location on Molecule Role in Binding
Hydrogen Bond Acceptor C2=O Interaction with donor residues in target
Hydrogen Bond Acceptor C4=O Interaction with donor residues in target
Hydrogen Bond Donor N3-H Interaction with acceptor residues in target

Advanced Theoretical Approaches

Advanced theoretical and computational methods provide deep insights into the molecular properties and behaviors of dihydropyrimidine derivatives. These approaches allow for the detailed study of chemical bonding, reaction pathways, and stereochemical properties that are critical for understanding their structure-activity relationships.

Fuzzy Bond Order (FBO) Analysis in Dissociation Processes

While specific studies applying Fuzzy Bond Order (FBO) analysis to the dissociation of this compound are not available in the current scientific literature, the theoretical framework of FBO is a powerful tool for understanding chemical bonding and stability.

FBO is a concept within computational chemistry used to quantify the nature of a chemical bond. stackexchange.com A prominent implementation of this concept is the Laplacian Bond Order (LBO). LBO is defined as a scaled integral of the negative parts of the Laplacian of electron density within a "fuzzy" overlap space between atoms. nih.govacs.org This method avoids the sharp boundaries of traditional atomic orbital-based methods, offering a more nuanced view of electron sharing.

Key aspects of LBO and its relevance to dissociation include:

Correlation with Bond Strength : LBO shows a direct correlation with key physical properties such as bond dissociation energy (BDE), bond polarity, and vibrational frequency. nih.govacs.org A higher LBO value generally indicates a stronger covalent bond, which requires more energy to break.

Analyzing Dissociation : The dissociation of a chemical bond can be computationally modeled by tracking the LBO as the distance between two atoms increases. nih.gov This analysis reveals how the bond weakens and eventually breaks, providing a quantitative description of the dissociation process.

Practical Application : In computational studies of complex molecules, LBO and the related Mayer Bond Order (MBO) are used to predict the relative strengths of different chemical bonds. acs.org For instance, analysis can predict which bonds within a molecule are most likely to cleave under thermal stress. acs.org

Theoretically, FBO analysis could be applied to this compound to investigate the stability of the heterocyclic ring. Such a study would calculate the bond orders for the C-N, C-C, and C=O bonds within the dihydropyrimidine core, predicting the most likely points of fragmentation or dissociation during metabolic degradation or other chemical reactions.

Chirality and Enantiomeric Studies of Dihydropyrimidine Derivatives

Dihydropyrimidine derivatives are inherently asymmetric, with the carbon atom at the C4 position of the ring typically serving as a stereogenic center. mdpi.com This chirality is of profound pharmacological importance, as individual enantiomers of dihydropyrimidine-based drugs can have significantly different, and sometimes opposing, biological effects. mdpi.com

Pharmacological Significance of Chirality

Research on 4-aryldihydropyrimidines has established that the absolute configuration at the C4 carbon can function as a "molecular switch" for activity at calcium channels. mdpi.com For certain derivatives, one enantiomer may act as a calcium channel antagonist (blocker), while the other acts as an agonist (activator). mdpi.com This makes the study, separation, and preparation of enantiomerically pure compounds essential for developing safe and effective therapeutic agents.

Computational and Separation Studies

The separation and analysis of dihydropyrimidine enantiomers are primarily achieved using High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs). ijrpr.comchiralpedia.com Computational docking simulations are also employed to understand the interactions between the enantiomers and the chiral selector, helping to predict the elution order.

A study involving a library of 108 different 4-aryl-1,4-dihydropyrimidine (DHPM) enantiomers found that structural features significantly influence the degree of separation. nih.gov Notably, the most effective chiral separation was achieved for compounds that possessed an alkyl substituent, such as a butyl group, at the N1 position of the pyrimidine ring. nih.gov This finding is directly relevant to this compound, suggesting that its N1-butyl group is favorable for enantiomeric resolution.

Various types of CSPs have been successfully used to resolve dihydropyrimidine and structurally related dihydropyridine (B1217469) enantiomers, with polysaccharide-based and macrocyclic antibiotic-based phases being particularly effective. nih.govnih.gov

Below is a table summarizing the findings from several studies on the chiral separation of dihydropyrimidine derivatives.

Analyte TypeChiral Stationary Phase (CSP)Mobile Phase CompositionKey Finding
4-Aryl-DHPM EstersTeicoplanin Aglycone (Chirobiotic™ TAG)Polar Organic (e.g., Methanol, Ethanol)High enantioselectivity ratios (α > 2) were achieved, demonstrating effective baseline separation.
4-Aryl-1,4-DHPMsL-(3,5-dinitrobenzoyl)leucine-basedNormal PhaseAn N1-alkyl substituent was found to be a key feature for achieving high separation factors (α up to 12). nih.gov
Basic DihydropyridinesVancomycin (Chirobiotic V)Optimized pH and organic modifierThe vancomycin-based CSP was effective for resolving basic dihydropyridine enantiomers. nih.gov
Amlodipine (a Dihydropyridine)Polysaccharide-basedNormal Phase (NP) with formic acidThe enantiomer elution order could be reversed by varying the concentration of formic acid in the mobile phase. nih.gov

These studies underscore the advanced state of analytical and computational chemistry in addressing the challenges posed by chirality in dihydropyrimidine compounds, ensuring that their stereochemical properties can be thoroughly investigated.

Chemical Transformations and Functional Diversification of the Dihydropyrimidine 2,4 1h,3h Dione Core

Regioselective Functionalization of the Pyrimidine (B1678525) Ring

The reactivity of the 1-butyldihydropyrimidine-2,4(1H,3H)-dione ring is characterized by the distinct chemical nature of its nitrogen and carbon centers. This allows for targeted modifications at specific positions, leading to a diverse array of derivatives.

N-Substitution Reactions (Alkylation)

With the N1-position already occupied by a butyl group, further alkylation reactions on the dihydropyrimidine (B8664642) core of This compound would be expected to occur at the N3-position. Generally, N-alkylation of dihydrouracil (B119008) derivatives proceeds under basic conditions to deprotonate the nitrogen atom, enhancing its nucleophilicity. The choice of base and solvent can significantly influence the yield and selectivity of the reaction.

ReagentConditionsProduct
Alkyl Halide (e.g., R-X)Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile)1-Butyl-3-alkyl-dihydropyrimidine-2,4(1H,3H)-dione
Michael AcceptorsBase catalysis1-Butyl-3-(substituted ethyl)-dihydropyrimidine-2,4(1H,3H)-dione

This table represents generalized conditions for N-alkylation of related dihydrouracil systems, which would be applicable to this compound.

Modification at the C5 and C6 Positions

The C5 and C6 positions of the dihydropyrimidine ring are saturated sp³-hybridized carbons, which typically require activation for functionalization. Common strategies involve oxidation to introduce unsaturation, followed by addition reactions, or radical-mediated processes. For instance, oxidation to the corresponding uracil (B121893) derivative, 1-butyluracil, would allow for a wider range of modifications at these positions. Subsequent reduction could then regenerate the dihydropyrimidine ring if desired.

Furthermore, the presence of the carbonyl groups at C2 and C4 can influence the reactivity of the adjacent C5 and C6 positions through enolate formation under appropriate basic conditions, although this is less common than in the unsaturated uracil counterparts.

Introduction of Halogen and Pseudohalogen Groups

Direct halogenation of the saturated C5 and C6 positions of This compound is challenging. A more common approach involves the halogenation of the corresponding unsaturated analog, 1-butyluracil. For example, treatment of 1-butyluracil with bromine or chlorine can lead to the formation of 5-halo or 5,6-dihalo derivatives. Subsequent selective reduction of the double bond could potentially yield halogenated 1-butyldihydropyrimidine-2,4(1H,3H)-diones.

Introduction of pseudohalogen groups, such as the azido (B1232118) or cyano group, would likely follow a similar pathway involving the more reactive uracil intermediate.

Ring Transformations and Rearrangement Reactions

The dihydropyrimidine ring system can undergo various transformations, often under hydrolytic or other strenuous conditions. For instance, acidic or basic hydrolysis can lead to the cleavage of the amide bonds and opening of the ring to form N-substituted β-amino acids. In the case of This compound , hydrolysis would be expected to yield N-butyl-β-ureidopropionic acid, which upon further hydrolysis could produce β-aminopropionic acid, butylamine, ammonia, and carbon dioxide.

Acid-Base Dependent Reactivity Profiles

The acid-base properties of This compound are crucial in determining its reactivity. The N3-proton is weakly acidic and can be removed by a suitable base, generating an anion that is a potent nucleophile for reactions such as alkylation, as mentioned previously. The basicity of the carbonyl oxygens allows for protonation under acidic conditions. This can activate the ring towards nucleophilic attack and facilitate ring-opening reactions. The pH of the reaction medium can therefore be a critical parameter to control the outcome of chemical transformations.

Redox Chemistry of the Dihydropyrimidine System

The dihydropyrimidine ring in This compound is in a reduced state compared to its aromatic counterpart, uracil. Oxidation of the dihydropyrimidine ring to the corresponding uracil derivative is a key transformation. This can be achieved using various oxidizing agents. Conversely, the synthesis of dihydropyrimidines often involves the reduction of the corresponding uracil. This redox relationship is fundamental to the metabolism of pyrimidine bases in biological systems and is exploited in synthetic chemistry to access both saturated and unsaturated pyrimidine derivatives. The redox potential of the system can be influenced by the nature of the substituent at the N1 position.

TransformationReagentsProduct
OxidationDehydrogenation catalysts (e.g., Pd/C), certain oxidizing agents1-Butyluracil
ReductionCatalytic hydrogenation (e.g., H₂, Pd/C), NaBH₄Not applicable (already reduced)

This table illustrates the general redox chemistry of the dihydropyrimidine core.

Mechanistic Basis of Biological Interactions and Biochemical Relevance of Dihydropyrimidine 2,4 1h,3h Dione Derivatives

Enzyme-Ligand Interaction Mechanisms

There is no specific information available in the searched literature detailing the substrate recognition or catalytic hydrolysis of 1-Butyldihydropyrimidine-2,4(1h,3h)-dione by Dihydropyrimidinase (DHPA). Research on other molecules, such as (R)-5-fluoro-5,6-dihydrouracil, shows that DHPA can hydrolyze dihydropyrimidine (B8664642) structures, but how a butyl group at the N1 position would influence this interaction is not documented. nih.gov

No kinetic data (such as Km or kcat) or studies on the coenzyme-dependent reduction of this compound by Dihydropyrimidine Dehydrogenase (DPD) were found. Studies on the parent compound, uracil (B121893), and its reduced form, dihydrouracil (B119008), indicate that DPD catalyzes this reduction in a coenzyme-dependent manner, but these findings cannot be specifically attributed to the 1-butyl derivative. nih.govresearchgate.netmedchemexpress.com

There is no evidence or research available to suggest that this compound acts as a Topoisomerase II inhibitor or has any DNA intercalation capabilities. Research in this area focuses on complex molecules, such as anthracyclines or epipodophyllotoxins, which function as inhibitors by stabilizing a ternary drug-enzyme-DNA complex or through other mechanisms not known to be associated with simple dihydropyrimidines. biomedpharmajournal.org

The binding modalities of this compound with Dihydrofolate Reductase (DHFR) have not been studied. Known inhibitors of DHFR, like methotrexate (B535133) and trimethoprim, feature a 2,4-diaminopyrimidine (B92962) moiety, which is structurally different from the 2,4-dione structure of the compound . nih.govnih.govmdpi.com This fundamental structural difference makes it unlikely to bind in a similar manner, but no specific research is available.

There is no information regarding the modulation of DNA glycosylase activity by this compound. DNA glycosylases are involved in the base excision repair pathway, recognizing and removing specific damaged or modified bases from DNA. nih.govnih.gov No studies link this compound to this process.

Interactions with Nucleic Acids and Regulatory Proteins

No research data could be located concerning the interactions of this compound with nucleic acids or regulatory proteins.

Data Tables

No specific experimental data for this compound was found to populate any data tables.

Direct Binding and Intercalation with DNA and RNA Structures

The dihydropyrimidine framework is a key structural motif in nucleic acids, forming the basis for pyrimidine (B1678525) bases like uracil. nih.gov Consequently, synthetic derivatives of dihydropyrimidine-2,4(1H,3H)-dione can engage with DNA and RNA through mechanisms that mimic natural base-pairing and other binding modes. Research into hybrid pyrimidine derivatives has demonstrated their capacity to interact with calf thymus DNA (CT-DNA). mdpi.com

Studies using UV/Vis absorption titration and circular dichroism (CD) spectroscopy have been employed to characterize these interactions. For certain 4,6-dihydrazone pyrimidine derivatives, interaction with DNA resulted in negative Gibbs free energy (ΔGb0) values, indicating that the binding process is spontaneous. mdpi.com The calculated binding constants (Kb) for these compounds were in the range of 105 M−1, which is consistent with an intercalative binding mode. mdpi.com Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. However, spectral data from CD analysis, which showed a decrease in the intensity of DNA's characteristic peaks without a significant shift, also suggest a groove binding mode. mdpi.com This indicates that these molecules may bind within the minor or major grooves of DNA, a process driven by van der Waals forces, hydrogen bonds, and electrostatic interactions. It is plausible that a combination of partial intercalation and groove binding occurs. mdpi.com

Further evidence for intercalation comes from studies of related, more complex pyrimidine-containing structures. For instance, the 6-oxo-M1dG lesion, a derivative of a DNA adduct, adopts a base-displaced intercalated structure within the DNA duplex, highlighting the intrinsic capability of pyrimidine-dione type rings to insert into the DNA helix. nih.gov

Protein-Ligand Recognition by Transcriptional Regulators (e.g., E. coli RUTR Protein)

Dihydropyrimidine-2,4(1H,3H)-dione and its analogs are recognized with high specificity by various proteins, a phenomenon critical to cellular regulation. A well-studied example is the interaction between the pyrimidine uracil (the unsaturated analog of dihydrouracil) and the RutR protein in Escherichia coli. RutR is a transcriptional regulator from the TetR family that controls the expression of genes involved in pyrimidine catabolism. nih.govnih.gov The ability of RutR to bind to DNA is allosterically modulated by the presence of uracil, which acts as an effector molecule. nih.gov

Structural and biochemical studies have elucidated the basis for this specific protein-ligand recognition. The crystal structure of RutR in complex with uracil reveals a dedicated ligand-binding pocket. Key amino acid residues within this pocket are crucial for binding and selectivity. nih.gov Specifically, residues Leu74, Trp77, and Trp167 have been identified as important for the binding of the uracil effector. nih.gov

The remarkable specificity of RutR for uracil over the closely related pyrimidine thymine (B56734) is primarily attributed to the residue Leu78. nih.gov The methyl group present at the C5 position of thymine (which is absent in uracil) creates a steric clash with Leu78, preventing thymine from binding effectively. This discrimination demonstrates the highly precise molecular recognition that can be achieved, where even a single methyl group can determine binding affinity. nih.gov This model of a specific ligand inducing a conformational change in a regulatory protein is a fundamental mechanism in biological signal transduction.

Mechanistic Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule like this compound influences its biological activity. By systematically modifying the substituents on the dihydropyrimidine core and evaluating the resulting changes in binding affinity and functional effects, researchers can map the molecular features required for a desired biological outcome.

Influence of Substituents on Binding Affinity and Selectivity

The nature, size, and position of substituents on the dihydropyrimidine-2,4(1H,3H)-dione ring profoundly impact its interaction with biological targets. The core structure provides a scaffold, while the substituents fine-tune the binding affinity and selectivity.

Substitution at N1 and N3: Alkylation at the N1 and N3 positions is a common strategy to modulate the molecule's properties. In a study of dihydropyrimidin-2(1H)-one derivatives designed as anticancer agents, the introduction of an aryl chain at the N1 position was found to contribute to anti-proliferative potency. mdpi.com For example, compound 3d from the study, which featured a 4-biphenyl group, demonstrated significant tumor growth inhibition. mdpi.com

Substitution at C4: The substituent at the C4 position often plays a critical role in orienting the molecule within a binding pocket. For a series of dihydropyrimidinones evaluated for anti-inflammatory activity, the presence of a 4-methoxyphenyl (B3050149) group at the C4 position was observed to enhance the compound's potency. nih.gov

Substitution at C5 and C6: Modifications at these positions can influence both steric and electronic properties. In the development of inhibitors for the SARS-CoV-2 main protease, specific fluorinated moieties and other groups on the dihydropyrimidine-2-thione scaffold led to compounds with exceptional binding affinities, with IC50 values as low as 0.054 µM. rsc.org Similarly, for inhibitors targeting the BRD4 protein, an unsubstituted phenyl ethylidene-amino moiety at the C5 position was found to be buried deep within a binding pocket, enhancing interaction. nih.gov

The following table summarizes key SAR findings for dihydropyrimidine-2,4(1H,3H)-dione derivatives from various studies.

PositionSubstituent TypeTarget/ActivityObserved EffectSource
N1 Aryl chain (e.g., 4-biphenyl)Anticancer (Xenograft model)Moderate growth inhibitory effect mdpi.com
C4 Aryl (e.g., 4-methoxyphenyl)Anti-inflammatoryIncreased activity nih.gov
C5 Aryl ethylidene aminoBRD4 Protein InhibitionEnhanced hydrophobic interactions in binding pocket nih.gov
C6 PhenylPolypyrimidine tract-binding protein 1Identified as a target targetmol.com
Various Fluorinated moietiesSARS-CoV-2 Main ProteaseExceptional binding affinity (IC50 = 0.054 µM) rsc.org

Elucidation of Molecular Features Governing Biochemical Pathways

Beyond simply identifying which substituents enhance activity, SAR studies elucidate the underlying molecular mechanisms. The key molecular features governing biochemical interactions are the specific non-covalent forces that a substituted dihydropyrimidine derivative can form with its target.

Hydrogen Bonding: The dione (B5365651) moiety of the core ring, with its two carbonyl oxygens (at C2 and C4) and ring nitrogens (at N1 and N3), provides ample opportunities for hydrogen bonding. These interactions are often critical for anchoring the ligand in the correct orientation within a protein's active site. For instance, in the inhibition of the BRD4 protein, a pyrimidine-dione derivative was shown to form a crucial hydrogen bond with the key amino acid Asn140. nih.gov

Steric and Electronic Effects: The size and shape (steric factors) of substituents determine whether a molecule can physically fit into a binding site. As seen with the RutR protein, a small methyl group is enough to prevent binding due to a steric clash. nih.gov Electronic effects also play a major role. The introduction of electron-donating groups (like methoxy) or electron-withdrawing groups (like nitro) can alter the charge distribution across the molecule, affecting its ability to form electrostatic interactions and hydrogen bonds. nih.govnih.gov For example, research on anticancer DHPMs showed that a low electron-donating group at the R1 position contributed to anti-proliferative effects. mdpi.com

By understanding these molecular features, it becomes possible to rationally design novel dihydropyrimidine-2,4(1H,3H)-dione derivatives with improved potency, selectivity, and desired effects on specific biochemical pathways.

Emerging Research Directions and Future Prospects for 1 Butyldihydropyrimidine 2,4 1h,3h Dione Research

Innovations in Green and Sustainable Synthetic Methodologies

The traditional synthesis of dihydropyrimidinones is achieved through the Biginelli reaction, a one-pot multicomponent reaction (MCR) involving an aldehyde, a β-ketoester, and urea (B33335). ichem.mdrsc.org While inherently efficient, modern research focuses on aligning this classic reaction with the principles of green chemistry to enhance sustainability, reduce waste, and improve safety.

Innovations are moving beyond conventional methods towards more eco-friendly alternatives. This includes the use of natural, cost-effective, and biodegradable catalysts such as various fruit juices (like coconut, tomato, and lime juice) which can act as biocatalysts. nih.gov Other green catalysts include reusable, heterogeneous materials like cuttlebone, heteropolyacid-clay (HPA-Clay), and nanosilica-supported tin(II) chloride, which offer advantages such as high yields, short reaction times, and simple work-up procedures. ichem.mdresearchgate.netresearchgate.net These catalysts are often employed under solvent-free conditions, which minimizes the use of volatile and toxic organic solvents. researchgate.netrsc.org

Furthermore, techniques like microwave-assisted synthesis are being adopted to accelerate reaction times and improve yields, often in conjunction with green catalysts. nih.govnih.gov A particularly sustainable approach involves the direct one-pot synthesis from alcohols instead of aldehydes, using a heteropolyanion-based ionic liquid to catalyze the initial oxidation of the alcohol, followed by the cyclocondensation reaction. nih.gov These methodologies collectively represent a significant step forward in the sustainable production of 1-Butyldihydropyrimidine-2,4(1H,3H)-dione and related compounds.

Table 1: Green and Sustainable Synthetic Approaches for Dihydropyrimidinones

Methodology Catalyst Example Key Advantages Source(s)
Natural Biocatalysis Fruit Juices (Coconut, Tomato) Cost-effective, biodegradable, readily available, room temperature conditions. nih.gov
Heterogeneous Catalysis Cuttlebone Natural, reusable, efficient under solvent-free conditions. researchgate.net
HPA-Montmorillonite-KSF Reusable, highly efficient, solvent-free, short reaction times. ichem.mdrsc.org
Microwave-Assisted Synthesis Diphenic Acid Fast, clean, excellent yields, reduced energy consumption. nih.gov
One-Pot Tandem Reaction Heteropolyanion-based Ionic Liquids Starts from alcohols (safer than aldehydes), solvent-free, reusable catalyst. nih.gov

Integration of Advanced In Silico and Experimental Techniques for Comprehensive Characterization

A thorough characterization of this compound and its analogs is essential to establish clear structure-activity relationships (SAR). This is increasingly achieved by integrating sophisticated computational (in silico) methods with traditional experimental techniques.

Experimental characterization relies on a suite of spectroscopic and analytical methods. Techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) are routinely used to confirm the chemical structure of newly synthesized derivatives. nih.govnih.gov For unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the definitive method. mdpi.com

In silico tools provide predictive insights that guide synthetic efforts and help rationalize biological data. researchgate.netnih.gov Molecular docking is a prominent technique used to simulate the binding of a ligand, such as this compound, into the active site of a biological target like an enzyme or receptor. nih.govnih.govacs.org This allows for the prediction of binding affinity and the visualization of key molecular interactions. Other computational approaches include Density Functional Theory (DFT) calculations to understand molecular geometry and electronic properties, and online prediction tools like PASS (Prediction of Activity Spectra for Substances) and Osiris Property Explorer, which estimate a compound's likely biological activities and drug-like properties based on its structure. nih.gov This combination of predictive and empirical data accelerates the discovery and optimization of potent and selective drug candidates.

Table 2: Integrated Techniques for the Characterization of Dihydropyrimidinone Derivatives

Technique Type Information Provided Example Application Source(s)
NMR Spectroscopy Experimental Detailed structural confirmation (proton and carbon framework). Characterization of novel dihydropyrimidinone derivatives. nih.govnih.gov
FT-IR Spectroscopy Experimental Identification of functional groups (e.g., C=O, N-H). Confirmation of synthesized structures. nih.gov
Mass Spectrometry Experimental Determination of molecular weight and elemental composition. Structural elucidation of new compounds. mdpi.com
X-ray Crystallography Experimental Precise 3D molecular structure and intermolecular interactions. Confirmation of the structure of a morpholine-containing dihydropyrimidinone. mdpi.com
Molecular Docking In silico Predicts binding mode, affinity, and interactions with a biological target. Studying the inhibition of enzymes like HDAC4, EGFR, and VEGFR-2. nih.govacs.org
DFT Calculations In silico Provides insights into molecular geometry, stability, and electronic properties. Analyzing the impact of substituents on the geometry of DHPM derivatives. rsc.org
PASS/Osiris In silico Predicts biological activity spectrum and drug-likeness (e.g., toxicity, solubility). Screening for potential anticancer activity and drug-like properties. nih.gov

Exploration of Novel Chemical Reactivity Patterns

The dihydropyrimidine-2,4(1H,3H)-dione core is not merely a final product but a versatile chemical scaffold that can be further modified to create diverse molecular architectures. e3s-conferences.orgresearchgate.net Research into the reactivity of this ring system, including N-1 substituted variants like this compound, is crucial for generating novel compound libraries for biological screening.

Key reactivity patterns that are being explored include:

Oxidation/Aromatization: The dihydropyrimidine (B8664642) ring can be oxidized to its corresponding aromatic pyrimidine (B1678525). This transformation is significant because the pyrimidine ring is also a key pharmacophore, and this reaction allows for a direct comparison between the biological activities of the saturated and unsaturated analogs. rsc.orgacs.orgresearchgate.net

N-Substitution and O-Arylation: The nitrogen and oxygen atoms within the dihydropyrimidine core can be subjected to further functionalization. For instance, metal-free O-arylation of the pyrimidin-2(1H)-one tautomer has been reported, yielding 2-aryloxy pyrimidine derivatives. nih.gov Similarly, alkylation at different positions can be achieved to modulate the compound's properties. researchgate.net

Further Cyclocondensation: The dihydropyrimidinone product can be used as a building block for more complex heterocyclic systems. For example, certain derivatives can undergo Knorr-type condensation reactions with hydrazines to produce fused pyrimido[4,5-d]pyrazines, expanding the chemical space accessible from the initial scaffold. nih.gov

These transformations highlight the synthetic flexibility of the dihydropyrimidine core, enabling the creation of derivatives with finely tuned steric and electronic properties for optimized biological function.

Table 3: Key Reactivity Patterns of the Dihydropyrimidinone Scaffold

Reaction Type Description Significance Source(s)
Oxidation to Pyrimidine The dihydropyrimidine ring is dehydrogenated to form the aromatic pyrimidine ring. Creates structurally related compounds to probe the importance of ring saturation for biological activity. rsc.orgacs.orgresearchgate.net
O-Arylation The oxygen at the C2 position is functionalized with an aryl group. Generates novel 2-aryloxy pyrimidine derivatives with different electronic and steric profiles. nih.gov
N-Alkylation Alkyl groups are introduced at the nitrogen positions of the ring. Modulates lipophilicity and other physicochemical properties, impacting biological activity. researchgate.net
Fused-Ring Synthesis The dihydropyrimidinone acts as a synthon in subsequent reactions to build fused polycyclic systems. Expands molecular diversity and creates complex, novel heterocyclic structures. nih.gov

Deeper Understanding of Molecular Recognition and Biological Mechanisms

A primary goal of current research is to move beyond simply identifying biological activity to understanding the precise molecular mechanisms through which compounds like this compound exert their effects. This involves identifying specific biological targets and characterizing the molecular recognition events that govern the ligand-target interaction.

Dihydropyrimidinone derivatives have been shown to target a variety of proteins implicated in disease. nih.govekb.eg For example, certain derivatives act as potent anticancer agents by inhibiting kinesin Eg5, a motor protein essential for cell division. mdpi.com The mechanism involves allosteric binding to a pocket on the enzyme, which prevents ATP binding and halts its function. mdpi.com Other derivatives have been developed as inhibitors of tyrosine kinases like EGFR and VEGFR-2 or as antagonists for adenosine (B11128) receptors, which are crucial signaling proteins. acs.orgnih.gov

Table 4: Biological Targets and Molecular Recognition of Dihydropyrimidinones

Biological Target Therapeutic Area Mechanism of Action Key Molecular Interactions Source(s)
Kinesin Eg5 Anticancer Allosteric inhibition, preventing ATP binding and mitotic arrest. Hydrogen bonds with Glu116, Glu118; Hydrophobic interactions with Pro137, Tyr211, Leu214. mdpi.com
EGFR/VEGFR-2 Anticancer Inhibition of tyrosine kinase activity, blocking signaling pathways. Docking simulations show binding in the kinase domain, interacting with key residues. acs.org
A2B Adenosine Receptor Inflammation, Asthma Antagonism of the receptor, blocking downstream signaling (e.g., cAMP accumulation). Shape complementarity with the binding pocket; specific interactions depend on substituent orientation. nih.gov
Dihydrofolate Reductase (DHFR) Antibacterial Potential inhibition of folate pathway, though often found to act via other mechanisms. Structural similarity to substrate suggests potential binding, but direct inhibition is not always observed. acs.org
Histone Deacetylase 4 (HDAC4) Anticancer Inhibition of the enzyme, leading to changes in gene expression and apoptosis. In silico studies predict strong binding scores within the enzyme's active site. nih.gov

Q & A

What are common synthetic routes for 1-Butyldihydropyrimidine-2,4(1H,3H)-dione derivatives?

Basic
The synthesis typically involves alkylation or condensation reactions. For example, alkylation of a thieno[2,3-d]pyrimidine-2,4-dione core with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base yields 1-alkyl derivatives . Another approach employs Claisen condensation with substituted benzaldehydes under basic conditions (e.g., NaOH) to form fused pyrido-pyrimidine systems . Key intermediates like 6-amino derivatives are synthesized via nucleophilic substitution with alkyl halides (e.g., ethyl iodide) in polar aprotic solvents .

How can alkylation reactions be optimized to improve yields of derivatives?

Advanced
Optimization involves solvent selection, catalyst choice, and reaction time. For instance, DMF with K₂CO₃ promotes efficient alkylation of thieno-pyrimidine scaffolds at 60–80°C, achieving >70% yields . Lower yields (40–53%) in cyclopropane-containing derivatives (e.g., compound 18c) may result from steric hindrance, requiring extended reaction times or elevated temperatures . Monitoring via TLC or HPLC ensures reaction completion, while purification via column chromatography (C18 columns, 25-min cycles) enhances purity .

What spectroscopic methods confirm the structural integrity of these compounds?

Basic
1H NMR and 13C NMR are critical for verifying substituent positions and stereochemistry. For example, 1H NMR of 1-alkyl derivatives shows distinct shifts for alkyl protons (δ 3.93–4.91 ppm for ethyl/cyclopropyl groups) and aromatic systems . HRMS validates molecular weights (e.g., [M+H]+ = 196.2 for compound 18c) , while LCMS tracks synthetic intermediates . X-ray crystallography confirms hydrogen bonding patterns in crystal structures, such as N–H⋯O interactions in 6-(trifluoromethyl) derivatives .

How can contradictions in NMR data between structurally similar derivatives be resolved?

Advanced
Contradictions often arise from solvent effects, impurities, or dynamic processes. For example, chemical shifts in 3-hydroxy-1-methylpyrimidine-2,4-dione derivatives vary with substituent electronegativity (e.g., CF₃ groups cause downfield shifts) . Deuterated solvents (CDCl₃ vs. DMSO-d₆) may alter splitting patterns. High-resolution NMR (400–600 MHz) and 2D techniques (COSY, HSQC) clarify ambiguous signals. Impurities from incomplete alkylation (e.g., residual starting material) require rigorous purification via recrystallization or preparative HPLC .

What biological targets are associated with 1-Butyldihydropyrimidine-2,4-dione derivatives?

Basic
These compounds exhibit activity against eukaryotic elongation factor-2 kinase (eEF-2K) , HIV-1 reverse transcriptase (e.g., 3-hydroxy derivatives with biphenylamino groups) , and agricultural targets (e.g., imazosulfuron analogs) . Bioactivity is often modulated by substituents on the pyrimidine ring, such as trifluoromethyl or heterocyclic groups .

How should structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Advanced
SAR studies require systematic variation of substituents. For example:

  • Electron-withdrawing groups (e.g., CF₃ at position 6) enhance antiviral activity by stabilizing ligand-enzyme interactions .
  • Hydrophobic substituents (e.g., benzyl or cyclopropyl) improve membrane permeability in eEF-2K inhibitors .
    Docking studies (e.g., AutoDock Vina) predict binding modes, while enzymatic assays (IC₅₀ determinations) quantify inhibition. Contradictory results, such as reduced activity despite favorable docking scores, may indicate off-target effects or metabolic instability .

What purification techniques are effective for isolating 1-Butyldihydropyrimidine derivatives?

Basic
Recrystallization from ethanol/water mixtures is effective for high-purity (>98%) compounds . Column chromatography (silica gel or C18 reverse-phase) separates complex mixtures, particularly for alkylated derivatives . For hygroscopic or thermally unstable compounds, flash chromatography under inert atmospheres (N₂/Ar) prevents degradation .

How are hydrogen bonding networks analyzed in crystal structures of these derivatives?

Advanced
Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions. For 6-(trifluoromethyl)pyrimidine-2,4-dione, SC-XRD shows dimer formation via N–H⋯O bonds (2.89 Å) and O–H⋯O bonds with water (2.76 Å) . Mercury software visualizes packing diagrams, while Hirshfeld surface analysis quantifies interaction contributions. Discrepancies between calculated (DFT) and observed H-bond lengths may indicate dynamic disorder or solvent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.